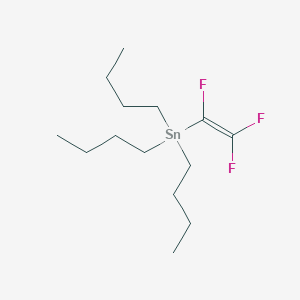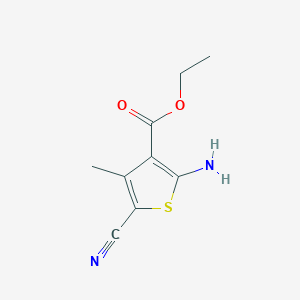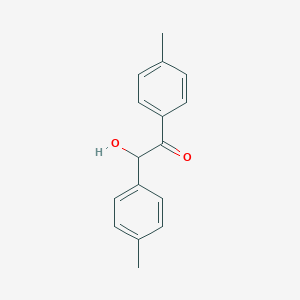
3,5-Dimethyl-1H-indole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-1H-indole-2-carbaldehyde is a chemical compound with the molecular formula C11H11NO. It has a molecular weight of 173.21 g/mol . This compound is part of the indole family, which are ideal precursors for the synthesis of active molecules .
Molecular Structure Analysis
The molecular structure of 3,5-Dimethyl-1H-indole-2-carbaldehyde consists of a benzene ring fused to a pyrrole ring, with two methyl groups attached to the 3rd and 5th positions of the indole ring, and a carbaldehyde group attached to the 2nd position . The InChI code for this compound isInChI=1S/C11H11NO/c1-7-3-4-10-9(5-7)8(2)11(6-13)12-10/h3-6,12H,1-2H3 . Physical And Chemical Properties Analysis
The physical and chemical properties of 3,5-Dimethyl-1H-indole-2-carbaldehyde include a molecular weight of 173.21 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 1, and a rotatable bond count of 1 . The compound has a topological polar surface area of 32.9 Ų and a complexity of 204 .Scientific Research Applications
Medicinal Chemistry: Antiviral and Anticancer Applications
Indole derivatives, including 3,5-Dimethyl-1H-indole-2-carbaldehyde , have shown significant promise in medicinal chemistry due to their biological activities. They have been studied for their antiviral properties, particularly against influenza A and Coxsackie B4 virus . Additionally, their anticancer potential has been explored, with certain derivatives demonstrating cytotoxic effects against cancer cell lines such as MCF10A, Calu1, HCT116, Panc1, ACHN, and H460 .
Agriculture: Plant Growth Regulation
In agriculture, indole derivatives are known to influence plant growth. Compounds like 3,5-Dimethyl-1H-indole-2-carbaldehyde could be precursors for synthesizing plant hormones or analogs thereof, which play a role in regulating plant growth and development .
Material Science: Synthesis of Active Molecules
This compound serves as a precursor in the synthesis of active molecules for material science applications. Its derivatives are used to create complex molecules through multicomponent reactions (MCRs), which are crucial in developing new materials with specific properties .
Environmental Science: Antifungal Properties
Indole-3-carbaldehyde, a related compound, has demonstrated antifungal properties. Derivatives like 3,5-Dimethyl-1H-indole-2-carbaldehyde could potentially be used to develop environmentally friendly fungicides or treatments for fungal infections .
Analytical Chemistry: Chemical Ionization Mass Spectrometry
In analytical chemistry, 3,5-Dimethyl-1H-indole-2-carbaldehyde can be used to study the behavior of compounds in atmospheric pressure chemical ionization mass spectrometry, aiding in the identification and analysis of complex organic compounds .
Pharmacology: Opioid Receptor Agonists
Research in pharmacology has explored the use of indole derivatives as opioid receptor agonists. These compounds could be key in developing new pain management drugs with potentially fewer side effects .
Biochemistry: Enzyme Inhibition
The biochemical applications of 3,5-Dimethyl-1H-indole-2-carbaldehyde include its role as an inhibitor of enzymes like aldose reductase (ALR2) and aldehyde reductase (ALR1), which are targets for treating diabetic complications .
Industrial Uses: Photorefractive Materials
Indole derivatives are used in the synthesis of photorefractive materials, which have applications in the development of optical data storage and processing technologies .
Future Directions
The future directions for 3,5-Dimethyl-1H-indole-2-carbaldehyde could involve further exploration of its synthesis strategies, chemical reactions, and biological activities. Given its role as a precursor in the synthesis of active molecules, there is potential for the development of new pharmaceutical compounds .
Mechanism of Action
Target of Action
3,5-Dimethyl-1H-indole-2-carbaldehyde, like other indole derivatives, is known to interact with multiple receptors in the body . Indole derivatives are important types of molecules that play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological responses . The interaction of these compounds with their targets can result in changes at the cellular level, potentially leading to therapeutic effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular levels .
properties
IUPAC Name |
3,5-dimethyl-1H-indole-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-7-3-4-10-9(5-7)8(2)11(6-13)12-10/h3-6,12H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYUNHFBHYCXIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2C)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424352 |
Source


|
| Record name | 3,5-Dimethyl-1H-indole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-1H-indole-2-carbaldehyde | |
CAS RN |
1463-67-8 |
Source


|
| Record name | 3,5-Dimethyl-1H-indole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

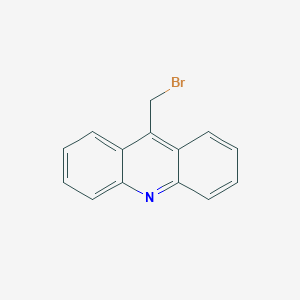
![N-(4-Bromo-phenyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B74510.png)
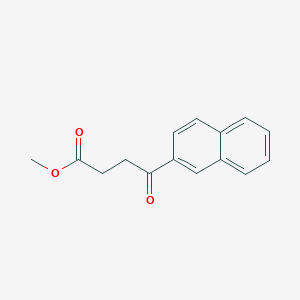
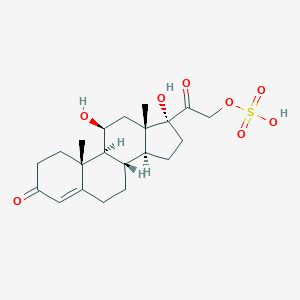
![Dibenzo[b,e]thiepin-11(6H)-one](/img/structure/B74513.png)
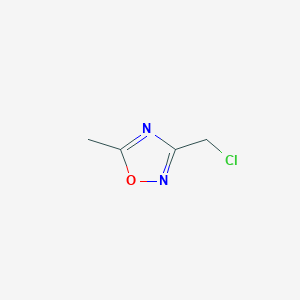

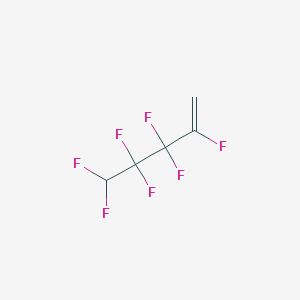
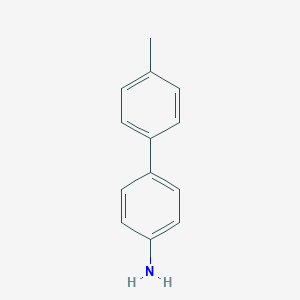
![Spiro[2H-1-benzopyran-2,2'-indoline], 8-methoxy-1',3',3'-trimethyl-6-nitro-](/img/structure/B74526.png)
